2-Bromo-5-(trifluoromethoxy)benzoic Acid is a halogenated and fluorinated aromatic carboxylic acid used as a key structural intermediate in the synthesis of high-value downstream products. Its utility is defined by the specific arrangement of three functional components: a carboxylic acid for amide coupling or other transformations, a bromine atom for carbon-carbon or carbon-nitrogen bond formation via cross-coupling reactions, and a trifluoromethoxy (-OCF3) group. The -OCF3 group is a critical modulator of physicochemical properties, known to enhance metabolic stability and lipophilicity in the final target molecules, making this compound a frequent choice in medicinal and agrochemical development programs. [REFS-1, REFS-2]
Substituting 2-bromo-5-(trifluoromethoxy)benzoic acid with seemingly similar analogs, such as positional isomers or other halides (e.g., 2-chloro-5-(trifluoromethoxy)benzoic acid), often fails in practice. The specific *ortho*-bromo, *meta*-carboxylic acid, and *para*-trifluoromethoxy arrangement dictates the electronic environment and steric accessibility of the reaction sites. Changing the halide from bromine to chlorine drastically reduces reactivity in palladium-catalyzed cross-coupling reactions, requiring different catalysts, ligands, and harsher conditions that may not be compatible with other functional groups in a complex synthesis. [1] Similarly, altering the substituent positions changes the electronic influence on the aryl ring, which can negatively impact reaction yields and, more critically, alter the binding affinity and pharmacokinetic properties of the final active molecule. [2]
This specific compound is explicitly cited as a key starting material (Intermediate 1) for the synthesis of pyrazolo[1,5-a]pyrimidine-based Polo-like kinase (PLK) inhibitors, a class of oncology drug candidates. [1] In the patented synthesis route, it undergoes amidation with 3-amino-1H-pyrazole-4-carbonitrile. The resulting intermediate is then cyclized and further functionalized. The selection of this exact precursor over other halogenated or isomeric benzoic acids is critical for achieving the final molecular architecture required for potent and selective PLK inhibition.
| Evidence Dimension | Precursor role in synthesis |
| Target Compound Data | Utilized as 'Intermediate 1' in the multi-step synthesis of potent PLK inhibitors. |
| Comparator Or Baseline | Alternative building blocks not specified, implying this precursor is essential for the patented chemical route and target molecule. |
| Quantified Difference | Not applicable (enabling vs. non-enabling). The patent's claims are dependent on the structure derived from this specific starting material. |
| Conditions | Multi-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives for oncology applications as described in the patent. |
Procurement of this exact CAS number is required to practice the patented synthesis route for this specific class of high-value kinase inhibitors.
The carbon-bromine bond is significantly more reactive than a carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity. The relative reactivity order is well-established as I > Br > OTf >> Cl. [1] This means that using 2-bromo-5-(trifluoromethoxy)benzoic acid allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to its 2-chloro analog. For process development and manufacturing, this translates to more efficient, cost-effective, and reproducible syntheses, avoiding the often-problematic activation of less reactive aryl chlorides. [2]
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling |
| Target Compound Data | High reactivity (Aryl-Br) |
| Comparator Or Baseline | Aryl-Cl (low reactivity) |
| Quantified Difference | Aryl-Br is orders of magnitude more reactive than Aryl-Cl, enabling milder conditions and avoiding specialized, expensive catalyst/ligand systems. |
| Conditions | Standard Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. |
This compound offers a more reliable and process-friendly route for cross-coupling reactions, reducing process optimization costs and improving manufacturing robustness compared to the less reactive chloro-analog.
The trifluoromethoxy (-OCF3) group is one of the most lipophilic single-atom-linked substituents used in medicinal chemistry, with a Hansch lipophilicity parameter (π) of +1.04. [1] This is significantly higher than that of a chloro group (π = +0.71) or a methyl group (π = +0.56). Incorporating this building block into a potential drug candidate is a deliberate strategy to increase lipophilicity, which can improve membrane permeability, enhance binding to hydrophobic pockets in target proteins, and favorably modulate pharmacokinetic profiles. [2] Therefore, substituting this compound with an analog lacking the -OCF3 group would negate a primary design rationale.
| Evidence Dimension | Hansch Lipophilicity Parameter (π) |
| Target Compound Data | The -OCF3 group contributes +1.04. |
| Comparator Or Baseline | A chloro (-Cl) group contributes +0.71; a trifluoromethyl (-CF3) group contributes +0.88. |
| Quantified Difference | The -OCF3 group is ~46% more lipophilic than a chloro group and ~18% more lipophilic than a -CF3 group. |
| Conditions | Standard measure of a substituent's contribution to a molecule's partition coefficient (logP). |
Choosing this compound provides a quantitatively superior method for increasing molecular lipophilicity, a critical parameter in drug design, compared to common non-fluorinated or alternative halogenated analogs.
This compound is the designated starting material for synthesizing specific, patented pyrazolo[1,5-a]pyrimidine-based PLK inhibitors. Its structure is essential for the described synthetic route, making it the correct procurement choice for researchers and organizations aiming to replicate, validate, or build upon this specific class of therapeutic agents. [1]
Ideal for synthetic campaigns where a molecule requires sequential or orthogonal functionalization. The bromo group can be selectively targeted for a Suzuki or Buchwald-Hartwig cross-coupling reaction, followed by activation of the carboxylic acid for amide bond formation, providing a reliable two-handle building block for complex molecule synthesis. [2]
This precursor is a strategic choice when the design rationale for a new chemical entity demands increased lipophilicity and metabolic stability. The trifluoromethoxy group is a well-established bioisostere that enhances these properties, making this compound a valuable starting point for developing drug candidates with improved pharmacokinetic profiles. [3]
Irritant